Physicochemical Differentiation: Lipophilicity (XLogP3-AA) of Cyclopropylsulfonyl vs. Arylsulfonyl Analogs
The computed lipophilicity of 4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (XLogP3-AA = 0.9) is substantially lower than that of the analogous 4-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (XLogP3-AA ≈ 1.8, estimated from fragment contributions). This ~0.9 log unit reduction in lipophilicity is expected to correlate with improved aqueous solubility and reduced non-specific protein binding, enhancing its suitability for biochemical assay conditions [1].
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 4-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one: XLogP3-AA ≈ 1.8 (estimated) |
| Quantified Difference | Δ XLogP3-AA ≈ -0.9 (target compound less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity reduces non-specific binding and aggregation risk in biochemical screens, making this compound a cleaner probe for target engagement studies compared to arylsulfonyl analogs.
- [1] PubChem. (2024). Compound Summary for CID 76151408: 4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. National Center for Biotechnology Information. View Source
